molecular formula C18H24N6O B11127933 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone

Cat. No.: B11127933
M. Wt: 340.4 g/mol
InChI Key: PRTIHVCJMGEUOD-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, as well as a piperazine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of acetylacetone with guanidine, followed by methylation to introduce the dimethyl groups.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the pyrimidine ring is reacted with an appropriate amine.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and reacting it with a pyridine derivative.

    Coupling of the Rings: The final step involves coupling the pyrimidine and piperazine rings through a propanone linker, typically using a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used as a tool to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinamine: A simpler analogue with similar structural features but lacking the piperazine and pyridine rings.

    2-Amino-4,6-dimethylpyrimidine: Another related compound with a similar pyrimidine core but different substituents.

Uniqueness

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone is unique due to its combination of a pyrimidine ring with dimethyl and amino substituents, a piperazine ring, and a pyridine moiety. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C18H24N6O/c1-14-13-15(2)22-18(21-14)20-8-6-17(25)24-11-9-23(10-12-24)16-5-3-4-7-19-16/h3-5,7,13H,6,8-12H2,1-2H3,(H,20,21,22)

InChI Key

PRTIHVCJMGEUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)C3=CC=CC=N3)C

Origin of Product

United States

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